molecular formula C19H15N3O2 B12160690 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyridine-4-carboxamide

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyridine-4-carboxamide

Cat. No.: B12160690
M. Wt: 317.3 g/mol
InChI Key: VPFPPKWZEFICIV-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole with pyridine-4-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide
  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2-thienyl)-4-quinolinecarboxamide

Uniqueness

Compared to similar compounds, N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyridine-4-carboxamide exhibits unique properties due to the presence of the pyridine ring. This structural feature enhances its binding affinity to certain molecular targets, making it a more potent compound in various applications.

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)pyridine-4-carboxamide

InChI

InChI=1S/C19H15N3O2/c1-2-22-16-7-6-15(21-18(23)12-8-10-20-11-9-12)13-4-3-5-14(17(13)16)19(22)24/h3-11H,2H2,1H3,(H,21,23)

InChI Key

VPFPPKWZEFICIV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=NC=C4)C=CC=C3C1=O

Origin of Product

United States

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